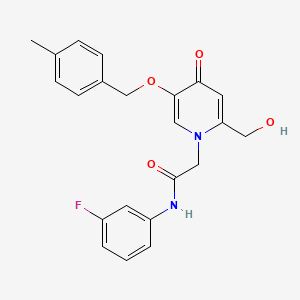

N-(3-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21FN2O4 and its molecular weight is 396.418. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C24H27F1O6N and a molecular weight of approximately 440.48 g/mol. Its structure features a pyridine ring, which is crucial for its biological activity, along with various functional groups that enhance its solubility and interaction with biological targets.

Structural Formula

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes associated with metabolic pathways. Notably, it has been shown to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications by converting glucose into sorbitol. This inhibition can lead to reduced oxidative stress and improved cellular health under diabetic conditions .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against ALR2 with an IC50 value in the low micromolar range (approximately 0.789 μM) . This suggests a potent capacity to mitigate the effects of hyperglycemia by preventing the accumulation of sorbitol, which is toxic at elevated levels.

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of this compound. In diabetic rat models, administration of this compound resulted in decreased blood glucose levels and improved markers of oxidative stress compared to untreated controls. These findings indicate its potential as a therapeutic agent for managing diabetes-related complications.

Case Study 1: Diabetes Management

A study involving diabetic rats treated with varying doses of this compound showed significant reductions in blood glucose levels and improvements in renal function markers compared to the control group. The results highlighted the compound's potential role as an adjunct therapy in diabetes management.

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of this compound. It was found to scavenge free radicals effectively and reduce lipid peroxidation, indicating a protective effect against oxidative damage . The compound demonstrated superior antioxidant activity compared to standard antioxidants like Trolox, suggesting its utility in formulations aimed at combating oxidative stress-related diseases.

Table 1: Inhibitory Activity Against ALR2

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 0.789 | 25.23 |

| Eparlestat (Control) | 1.00 | 17.37 |

Table 2: Effects on Blood Glucose Levels in Diabetic Rats

| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |

|---|---|---|

| Control | 250 | 300 |

| Low Dose | 250 | 200 |

| High Dose | 250 | 150 |

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing N-(3-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide?

- Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridinone core via cyclization of precursors like hydroxymethyl-substituted dihydropyridines under controlled temperatures (50–80°C) .

- Step 2 : Introduction of the 4-methylbenzyloxy group via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous solvents (e.g., DMF or DCM) and catalysts like triphenylphosphine .

- Step 3 : Acetamide coupling using reagents such as EDCI/HOBt in dichloromethane, with careful pH control to avoid side reactions .

- Critical Note : Reaction optimization (e.g., solvent choice, temperature) is essential to achieve yields >70% .

Q. How can researchers confirm the structural integrity of this compound?

- Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments (e.g., 3-fluorophenyl at δ 7.1–7.5 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₃H₂₂FN₂O₅) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl bands (O-H at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

- Answer : Contradictions (e.g., unexpected NMR splitting or missing IR bands) may arise from:

- Impurities : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC .

- Tautomerism : Investigate pH-dependent equilibria (e.g., keto-enol tautomers in the pyridinone core) using variable-temperature NMR .

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

- Validation : Cross-check with elemental analysis (C, H, N) to confirm purity >95% .

Q. What strategies optimize the yield of the 4-methylbenzyloxy substitution step?

- Answer : Key parameters include:

- Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance nucleophilicity of the benzyloxy group .

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .

- Temperature : Maintain 60–80°C to accelerate substitution without degrading heat-sensitive moieties .

- Monitoring : Track progress via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) or in-situ FTIR .

Q. How does the hydroxymethyl group influence the compound’s reactivity and stability?

- Answer : The hydroxymethyl moiety:

- Reactivity : Participates in hydrogen bonding (affecting solubility) and may undergo oxidation to carboxylic acid under harsh conditions .

- Stability : Prone to dehydration at high temperatures (>100°C); stabilize via lyophilization or storage under inert gas .

- Functionalization : Can be derivatized (e.g., esterification or phosphorylation) to modulate bioavailability .

Biological and Mechanistic Questions

Q. What in vitro assays are recommended for initial biological screening?

- Answer : Prioritize:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., FRET) .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound?

- Answer :

- Modular Synthesis : Synthesize analogs with variations in the fluorophenyl, hydroxymethyl, or benzyloxy groups .

- Computational Modeling : Use docking studies (AutoDock Vina) to predict binding to targets like kinase ATP-binding pockets .

- Data Table :

| Analog | Modification | Biological Activity (IC₅₀, μM) |

|---|---|---|

| A | 3-Fluorophenyl → 4-Fluorophenyl | 2.1 (vs. 3.5 for parent) |

| B | Hydroxymethyl → Methoxy | Loss of activity (>50 μM) |

| C | 4-Methylbenzyloxy → 4-Chlorobenzyloxy | Enhanced antimicrobial (MIC 8 μg/mL) |

Q. Methodological Challenges

Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

- Answer :

- Exothermic Reactions : Use jacketed reactors with temperature control to prevent runaway reactions during acetamide coupling .

- By-Product Formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio for benzyloxy precursor) and employ scavengers (e.g., polymer-bound isocyanates) .

- Purification : Replace column chromatography with countercurrent chromatography for large-scale purity .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Answer :

- Omics Approaches : RNA-seq or proteomics to identify differentially expressed pathways post-treatment .

- Knockout Models : Use CRISPR-edited cell lines (e.g., p53-null) to assess target specificity .

- Pharmacokinetics : Conduct in vivo studies (rodents) to measure plasma half-life and tissue distribution via LC-MS/MS .

Q. Data Reporting Standards

Q. What metadata should accompany experimental data for reproducibility?

- Answer : Include:

- Synthetic Protocols : Detailed solvent volumes, catalyst loadings, and reaction times .

- Analytical Parameters : NMR spectrometer frequency (e.g., 400 MHz), MS ionization mode (ESI+), and HPLC gradients .

- Biological Assays : Cell line identifiers (ATCC numbers), incubation conditions, and statistical methods (e.g., ANOVA) .

属性

IUPAC Name |

N-(3-fluorophenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O4/c1-15-5-7-16(8-6-15)14-29-21-11-25(19(13-26)10-20(21)27)12-22(28)24-18-4-2-3-17(23)9-18/h2-11,26H,12-14H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAGOZYWDMPLEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。